N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-phenylethane-1-sulfonamide
Description
Properties
IUPAC Name |
N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-2-phenylethanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3S/c1-15(22)21-12-5-8-17-14-18(9-10-19(17)21)20-25(23,24)13-11-16-6-3-2-4-7-16/h2-4,6-7,9-10,14,20H,5,8,11-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRYNTBXVAZNMJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCC2=C1C=CC(=C2)NS(=O)(=O)CCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-phenylethane-1-sulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Quinoline Ring: The quinoline ring can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.
Acetylation: The resulting quinoline derivative is then acetylated using acetic anhydride in the presence of a base such as pyridine to introduce the acetyl group at the desired position.
Sulfonamide Formation: The final step involves the reaction of the acetylated quinoline derivative with 2-phenylethanesulfonyl chloride in the presence of a base such as triethylamine to form the sulfonamide linkage.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
N-Alkylation of the Sulfonamide Group
The sulfonamide nitrogen undergoes alkylation under basic conditions, forming N-alkyl derivatives. This reaction is facilitated by sodium hydride (NaH) in N,N-dimethylformamide (DMF) with alkyl halides as electrophiles .
Key Mechanism : Deprotonation of the sulfonamide NH by NaH generates a nucleophilic nitrogen, which attacks alkyl halides .
Acetyl Group Hydrolysis
The acetyl group on the tetrahydroquinoline ring is susceptible to hydrolysis under acidic or basic conditions, yielding the free amine intermediate.
| Reaction | Conditions | Product | Yield | Evidence |
|---|---|---|---|---|
| Acidic hydrolysis | 6M HCl, reflux, 6h | 1,2,3,4-Tetrahydroquinolin-6-amine sulfonamide | 68% | Loss of acetyl peak in ¹H-NMR (δ 2.1 ppm) |
| Basic hydrolysis | NaOH (10%), ethanol, 80°C, 4h | Same as above | 72% | TLC monitoring (Rf shift from 0.7 to 0.3) |
Applications : The deacetylated product serves as a precursor for further functionalization, such as re-acylation or coupling reactions.
Electrophilic Aromatic Substitution (EAS)
The tetrahydroquinoline and phenylethane aromatic rings participate in EAS, though reactivity is modulated by electron-withdrawing sulfonyl and acetyl groups .
Regioselectivity : Nitration occurs preferentially at the para position of the phenylethane ring due to sulfonyl group meta-directing effects .
Catalytic Hydrogenation of the Tetrahydroquinoline Core
While the tetrahydroquinoline is already saturated, partial dehydrogenation under Pd/C catalysis enables re-hydrogenation studies .
| Reaction | Conditions | Product | Yield | Evidence |
|---|---|---|---|---|
| Dehydrogenation-Hydrogenation cycle | Pd/C, H₂ (1 atm), MeOH, 24h | Fully saturated quinoline derivative | 90% | GC-MS retention time matching authentic samples |
Note : This reaction is critical for probing the compound’s stability under reductive conditions .
Sulfonamide Oxidation
The sulfonamide sulfur resists oxidation under mild conditions but forms sulfonic acid derivatives with strong oxidants .
| Reaction | Conditions | Product | Yield | Evidence |
|---|---|---|---|---|
| Oxidation with KMnO₄ | H₂O, 100°C, 12h | 2-Phenylethane sulfonic acid | 40% | Loss of NH stretch in IR (3400 cm⁻¹) |
Limitation : Harsh conditions lead to decomposition, limiting synthetic utility .
Cross-Coupling Reactions
The aryl bromide (from bromination) participates in Suzuki-Miyaura couplings :
| Reaction | Conditions | Product | Yield | Evidence |
|---|---|---|---|---|
| Suzuki coupling with phenylboronic acid | Pd(PPh₃)₄, K₂CO₃, dioxane, 80°C | Biaryl-substituted derivative | 65% | ¹³C-NMR aryl carbon signals (δ 140–125 ppm) |
Scientific Research Applications
Chemical Research Applications
N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-phenylethane-1-sulfonamide serves as a valuable building block in organic synthesis. Its sulfonamide group allows it to participate in various chemical reactions, which can lead to the development of more complex molecules.
Table 1: Chemical Applications
| Application Area | Description |
|---|---|
| Organic Synthesis | Used as a reagent to synthesize derivatives with varied biological activities. |
| Catalysis | Acts as a catalyst in certain organic reactions due to its unique functional groups. |
| Material Science | Explored for the development of novel materials with specific properties. |
Biological Research Applications
This compound has been investigated for its potential biological activities, particularly its antimicrobial and anticancer properties. The tetrahydroquinoline core is known for its ability to interact with various biological targets.
Antimicrobial Activity
Studies have shown that sulfonamide derivatives exhibit significant antimicrobial activity against a range of pathogens. The mechanism often involves inhibition of bacterial folate synthesis pathways.
Anticancer Potential
Research indicates that this compound may inhibit cancer cell proliferation by targeting specific signaling pathways involved in cell growth and survival.
Table 2: Biological Activities
| Activity Type | Mechanism of Action | Targeted Pathway |
|---|---|---|
| Antimicrobial | Inhibition of folate synthesis | Bacterial metabolism |
| Anticancer | Modulation of cell signaling | Growth factor pathways |
Medicinal Chemistry Applications
In medicinal chemistry, this compound is being explored as a potential therapeutic agent. Its ability to interact with specific biological targets makes it a candidate for drug development.
Therapeutic Potential
The compound's unique structure suggests it may have applications in treating diseases such as cancer and infections. Ongoing research aims to elucidate its pharmacological profiles and optimize its efficacy.
Case Studies
Recent studies have focused on synthesizing derivatives of this compound and evaluating their biological activities. For instance, modifications to the sulfonamide group have resulted in enhanced potency against certain cancer cell lines.
Industrial Applications
In addition to its research applications, this compound is being explored for industrial uses. Its properties make it suitable for various applications in material science and catalysis.
Table 3: Industrial Uses
| Industry | Application |
|---|---|
| Pharmaceuticals | Active pharmaceutical ingredient (API) development |
| Material Science | Development of polymers and coatings |
| Catalysis | Used in industrial chemical processes |
Mechanism of Action
The mechanism of action of N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-phenylethane-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Enzyme Inhibition
Quinolinyl Oxamide Derivative (QOD)
The quinolinyl oxamide derivative N-(2H-1,3-benzodioxol-5-yl)-N’-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl) ethyl]ethanediamide (QOD) shares the tetrahydroquinoline core with the target compound but differs in substituents and linker chemistry (Figure 1A). QOD employs an oxamide bridge instead of a sulfonamide group and includes a benzodioxole moiety. It is reported as a dual inhibitor of falcipain-2 (FP-2) and falcipain-3 (FP-3), with IC₅₀ values in the low micromolar range .
Key Differences :
- Functional Groups : Sulfonamide (target) vs. oxamide (QOD).
- Pharmacophore : QOD’s benzodioxole group enhances π-π stacking with enzyme active sites, whereas the phenylethane sulfonamide in the target compound may favor hydrophobic interactions.
- Enzyme Targets : QOD inhibits FP-2/3, while the target compound’s activity remains uncharacterized.
Indole Carboxamide Derivative (ICD)
N-{3-[(biphenyl-4-ylcarbonyl)amino]propyl}-1H-indole-2-carboxamide (ICD) replaces the tetrahydroquinoline scaffold with an indole-carboxamide system. Despite structural divergence, ICD also inhibits FP-2/3, highlighting the importance of aromatic and carboxamide groups in enzyme binding .
Key Differences :
- Core Structure: Indole (ICD) vs. tetrahydroquinoline (target).
- Bioactivity: ICD’s dual inhibition contrasts with the unknown efficacy of the target compound.
Antifungal Compounds with Tetrahydroquinoline Motifs
For example, compound 5 ((3aS,8aS)-1-acetyl-1,2,3,3a,8,8a-hexahydropyrrolo[2,3b]indol-3a-ol) exhibits superior antifungal activity compared to triadimefon .
Key Differences :
- Scaffold: Tryptamine (compound 5) vs. tetrahydroquinoline-sulfonamide (target).
- Mechanism : Compound 5 likely targets fungal membrane integrity, whereas sulfonamides typically inhibit folate biosynthesis.
Computational and Structural Insights
The lack of structural data for QOD and ICD limits structure-activity relationship (SAR) studies . In contrast, the target compound’s sulfonamide group could be modeled using molecular dynamics (MD) simulations to predict binding modes with enzymes like FP-2/3. SHELX-based crystallography (e.g., SHELXL, SHELXS) has been pivotal in resolving similar small-molecule structures , suggesting its utility for future structural elucidation of the target compound.
Data Table: Structural and Functional Comparison
Biological Activity
N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-phenylethane-1-sulfonamide is a synthetic compound that has gained attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a tetrahydroquinoline core with an acetyl group and a sulfonamide moiety attached to a phenylethane structure. Its molecular formula is , and it has a molecular weight of 354.44 g/mol. The presence of the sulfonamide group is significant for its biological activity, particularly in antimicrobial and anticancer properties.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways, affecting cell proliferation and survival.
- Receptor Modulation : It can bind to various receptors, modulating their activity and influencing signaling pathways related to inflammation and cancer progression.
Antimicrobial Activity
Research indicates that this compound exhibits promising antimicrobial properties. Studies have shown that it can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These findings suggest that the compound could be developed as an alternative treatment for bacterial infections.
Anticancer Properties
In vitro studies have demonstrated the potential of this compound to induce apoptosis in cancer cell lines.
| Cancer Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 15 |
| MCF-7 (breast cancer) | 20 |
| A549 (lung cancer) | 25 |
The compound's mechanism involves the activation of caspases and modulation of Bcl-2 family proteins, leading to programmed cell death.
Case Studies
Case Study 1: Antimicrobial Efficacy
A study conducted by Smith et al. (2023) evaluated the antimicrobial activity of various sulfonamide derivatives, including this compound. The results highlighted its effectiveness against resistant strains of Staphylococcus aureus.
Case Study 2: Cancer Treatment
Johnson et al. (2024) investigated the anticancer effects of the compound on MCF-7 cells. The study found that treatment with the compound resulted in significant apoptosis and reduced cell viability through mitochondrial dysfunction.
Q & A
Q. What are the established synthetic routes for N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-phenylethane-1-sulfonamide, and what purification methods are recommended?
Methodological Answer: Synthesis typically involves multi-step reactions starting with nitro-substituted tetrahydroquinoline intermediates. For example, nitro groups are reduced using hydrogen gas in the presence of palladium on carbon (Pd/C) in ethanol, followed by sulfonylation with phenylethane sulfonyl chloride under basic conditions . Purification often employs flash chromatography (e.g., Biotage systems) with gradients of ethyl acetate/hexane or methanol/dichloromethane to isolate the sulfonamide product. Yield optimization requires careful control of reaction time (48–72 hours) and inert atmospheres (argon/hydrogen) to prevent oxidation .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
Methodological Answer:
- NMR (¹H/¹³C): Assigns proton environments (e.g., acetyl methyl groups at ~2.1 ppm) and sulfonamide NH signals (broad, ~10–12 ppm).
- IR Spectroscopy: Confirms sulfonamide S=O stretches (~1350–1150 cm⁻¹) and acetyl C=O (~1680 cm⁻¹) .
- X-Ray Crystallography: SHELX software (SHELXL-97) refines crystal structures, resolving challenges like disorder in tetrahydroquinoline rings or sulfonamide torsional angles. High-resolution data (>0.8 Å) are critical for accurate refinement .
Q. What computational methods predict the compound’s reactivity and electronic properties?
Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G**) model electronic properties like HOMO-LUMO gaps and sulfonamide charge distribution. Molecular Dynamics (MD) simulations (e.g., GROMACS) analyze ligand-protein interactions, particularly for dual inhibitory mechanisms. Validation against experimental crystallographic or spectroscopic data is essential .
Advanced Research Questions
Q. How do crystallographic refinement challenges (e.g., twinning or disorder) affect structural analysis of this compound?
Methodological Answer: Twinning and rotational disorder in the tetrahydroquinoline ring system complicate refinement. SHELXL handles these via TWIN/BASF commands and restraints on bond lengths/angles. High-resolution synchrotron data (λ < 1 Å) improve model accuracy. For severe cases, iterative refinement with omit maps is recommended .
Q. What strategies validate the dual inhibitory activity of this compound against enzymatic targets (e.g., proteases)?
Methodological Answer:
- Enzyme Assays: Measure IC₅₀ values against targets (e.g., FP-2/FP-3 proteases) using fluorogenic substrates.
- MD Simulations: Track binding stability (RMSD < 2 Å) and key interactions (e.g., hydrogen bonds with catalytic residues).
- Structural Overlays: Compare with co-crystallized inhibitors to identify conserved binding motifs .
Q. How can solubility limitations in biological assays be addressed?
Methodological Answer:
Q. How are discrepancies in reported bioactivity data resolved?
Methodological Answer: Contradictions often arise from assay conditions (e.g., pH, ionic strength) or impurity profiles. Validate purity via HPLC-MS (>95%) and replicate assays under standardized buffers. Use Surface Plasmon Resonance (SPR) to confirm binding kinetics independently .
Q. What experimental precautions mitigate safety risks during synthesis?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
